1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the dodecylsulfanyl group imparts unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-ethyl-2,3-dihydro-1H-imidazole with dodecylthiol in the presence of a suitable base, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group attached to the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium salts with various functional groups.
Scientific Research Applications
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in the development of new therapeutic agents, especially in targeting specific molecular pathways.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets. The dodecylsulfanyl group allows the compound to integrate into lipid membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, the imidazolium ring can interact with nucleic acids and proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Dodecylsulfanyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-[(Dodecylsulfanyl)methyl]-3-propyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 1-[(Dodecylsulfanyl)methyl]-3-butyl-2,3-dihydro-1H-imidazol-1-ium chloride
Uniqueness
1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific combination of the dodecylsulfanyl group and the imidazolium ring. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity, making it a valuable compound for various applications.
Properties
CAS No. |
89949-45-1 |
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Molecular Formula |
C18H37ClN2S |
Molecular Weight |
349.0 g/mol |
IUPAC Name |
1-(dodecylsulfanylmethyl)-3-ethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C18H36N2S.ClH/c1-3-5-6-7-8-9-10-11-12-13-16-21-18-20-15-14-19(4-2)17-20;/h14-15H,3-13,16-18H2,1-2H3;1H |
InChI Key |
VMPAOJHSPKQBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC[NH+]1CN(C=C1)CC.[Cl-] |
Origin of Product |
United States |
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